molecular formula C12H13N3O B064923 5-Ethoxy-3-methyl-6-phenyl-1,2,4-triazine CAS No. 190711-27-4

5-Ethoxy-3-methyl-6-phenyl-1,2,4-triazine

Cat. No. B064923
M. Wt: 215.25 g/mol
InChI Key: NEPOYNZOOYROQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethoxy-3-methyl-6-phenyl-1,2,4-triazine, also known as MET or Metribuzin, is a herbicide that has been widely used in agriculture to control weeds. It belongs to the class of triazine herbicides, which are known for their selective action against broadleaf weeds and grasses. MET has been used extensively in the United States, Europe, and Asia for over 50 years, and its effectiveness in controlling weeds has made it a popular choice among farmers.

Mechanism Of Action

5-Ethoxy-3-methyl-6-phenyl-1,2,4-triazine works by inhibiting the photosynthesis process in plants, which ultimately leads to their death. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for the light-dependent reactions of photosynthesis. This binding prevents the transfer of electrons from water to plastoquinone, which disrupts the electron transport chain and ultimately leads to the production of reactive oxygen species that damage the plant cells.

Biochemical And Physiological Effects

5-Ethoxy-3-methyl-6-phenyl-1,2,4-triazine has been shown to have a wide range of biochemical and physiological effects on plants. It has been shown to inhibit the synthesis of chlorophyll, carotenoids, and other pigments that are essential for photosynthesis. It also disrupts the synthesis of nucleic acids and proteins, which are necessary for plant growth and development. In addition, 5-Ethoxy-3-methyl-6-phenyl-1,2,4-triazine has been shown to induce oxidative stress in plants, which can lead to cell death.

Advantages And Limitations For Lab Experiments

5-Ethoxy-3-methyl-6-phenyl-1,2,4-triazine has several advantages for use in lab experiments. It is relatively inexpensive and readily available, which makes it a popular choice for researchers. It is also highly selective in its action against weeds, which allows for precise control of experimental conditions. However, 5-Ethoxy-3-methyl-6-phenyl-1,2,4-triazine also has several limitations, including its potential for environmental contamination and its toxicity to non-target organisms. These factors must be carefully considered when designing experiments using 5-Ethoxy-3-methyl-6-phenyl-1,2,4-triazine.

Future Directions

There are several areas of future research that could benefit from further study of 5-Ethoxy-3-methyl-6-phenyl-1,2,4-triazine. One area of interest is the development of new methods for synthesizing 5-Ethoxy-3-methyl-6-phenyl-1,2,4-triazine that are more efficient and environmentally friendly. Another area of interest is the investigation of the impact of 5-Ethoxy-3-methyl-6-phenyl-1,2,4-triazine on soil microbial communities and other non-target organisms. Finally, there is a need for further research into the potential use of 5-Ethoxy-3-methyl-6-phenyl-1,2,4-triazine in combination with other herbicides to improve weed control and reduce the risk of herbicide resistance.

Synthesis Methods

5-Ethoxy-3-methyl-6-phenyl-1,2,4-triazine can be synthesized through various methods, including condensation of 2-amino-4,6-dimethylpyrimidine with ethyl chloroacetate, followed by cyclization with phenylhydrazine. Another method involves the reaction of 2-amino-4,6-dimethylpyrimidine with ethyl chloroformate, followed by reaction with phenylhydrazine. The synthesis of 5-Ethoxy-3-methyl-6-phenyl-1,2,4-triazine is a complex process that requires careful control of reaction conditions to obtain high yields of the desired product.

Scientific Research Applications

5-Ethoxy-3-methyl-6-phenyl-1,2,4-triazine has been extensively studied for its herbicidal properties and its impact on the environment. It has been shown to effectively control a wide range of weeds, including annual grasses and broadleaf weeds. 5-Ethoxy-3-methyl-6-phenyl-1,2,4-triazine is also known for its low toxicity to mammals and its relatively short half-life in soil, which makes it an attractive option for weed control in agriculture.

properties

CAS RN

190711-27-4

Product Name

5-Ethoxy-3-methyl-6-phenyl-1,2,4-triazine

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

5-ethoxy-3-methyl-6-phenyl-1,2,4-triazine

InChI

InChI=1S/C12H13N3O/c1-3-16-12-11(15-14-9(2)13-12)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3

InChI Key

NEPOYNZOOYROQI-UHFFFAOYSA-N

SMILES

CCOC1=C(N=NC(=N1)C)C2=CC=CC=C2

Canonical SMILES

CCOC1=C(N=NC(=N1)C)C2=CC=CC=C2

synonyms

1,2,4-Triazine,5-ethoxy-3-methyl-6-phenyl-(9CI)

Origin of Product

United States

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